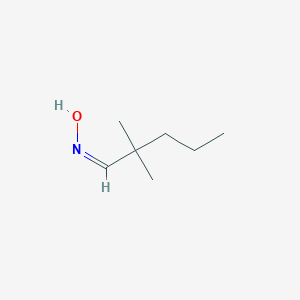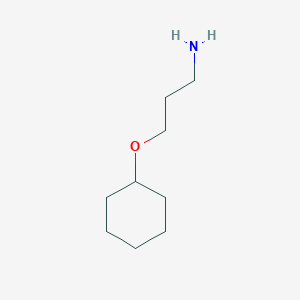
Leucine-enképhaline
Vue d'ensemble
Description
La Leu-enképhaline est un neurotransmetteur peptidique opioïde endogène ayant la séquence d'acides aminés tyrosine-glycine-glycine-phénylalanine-leucine. On la trouve naturellement dans le cerveau de nombreux animaux, y compris les humains. La Leu-enképhaline est l'une des deux formes d'enképhaline, l'autre étant la met-enképhaline . Elle a des actions agonistes aux deux récepteurs mu-opioïdes et delta-opioïdes, avec une préférence significativement plus grande pour le dernier .
Applications De Recherche Scientifique
La Leu-enképhaline a de nombreuses applications en recherche scientifique :
Chimie : Utilisée comme un peptide modèle dans des études de spectrométrie de masse et de chromatographie.
Biologie : Étudiée pour son rôle dans la neurotransmission et la modulation de la douleur.
Médecine : Enquête sur ses effets thérapeutiques potentiels dans la gestion de la douleur et la neuroprotection.
Industrie : Utilisée dans le développement de médicaments à base de peptides et d'outils de diagnostic.
5. Mécanisme d'Action
La Leu-enképhaline exerce ses effets en se liant aux récepteurs opioïdes, principalement le récepteur delta-opioïde. Cette liaison inhibe la libération de neurotransmetteurs, ce qui conduit à une excitabilité neuronale réduite et à une perception de la douleur diminuée. Le résidu tyrosine en position 1 est considéré comme analogue au groupe 3-hydroxyle de la morphine, contribuant à ses effets analgésiques .
Composés Similaires :
Met-Enképhaline : Une autre forme d'enképhaline avec un résidu méthionine au lieu de leucine.
Bêta-endorphine : Un peptide opioïde plus long ayant des propriétés analgésiques similaires.
Dynorphine : Un peptide opioïde ayant une affinité plus élevée pour les récepteurs kappa-opioïdes.
Unicité : La Leu-enképhaline est unique en raison de sa forte sélectivité pour les récepteurs delta-opioïdes, ce qui la distingue des autres peptides opioïdes comme la met-enképhaline et la bêta-endorphine. Cette sélectivité en fait un outil précieux pour étudier les fonctions du récepteur delta-opioïde et développer des thérapies ciblées .
Mécanisme D'action
Target of Action
Leucine enkephalin primarily targets the μ- and δ-opioid receptors, with a significantly greater preference for the δ-opioid receptor . These receptors are G-protein-coupled receptors located preferably in membrane rafts . The activation of these receptors leads to a variety of physiological effects, including pain relief and mood regulation .
Mode of Action
Leucine enkephalin interacts with its targets by binding to the opioid receptors. According to the membrane catalysis theory, opioid peptides like leucine enkephalin interact with the lipid phase of the membrane receptor surrounding to adopt a proper conformation for binding to their receptors . This interaction leads to changes in the surface characteristics and morphology of lipid monolayers .
Biochemical Pathways
The binding of leucine enkephalin to the opioid receptors triggers a series of biochemical reactions that lead to its physiological effects. The activation of these receptors can inhibit the release of substance P, a neuropeptide involved in transmitting pain signals . This process ultimately leads to a reduction in the sensation of pain .
Result of Action
The activation of the opioid receptors by leucine enkephalin leads to a variety of physiological effects. These include antinociceptive action, playing a role in the inflammatory and immune response, gastrointestinal physiology, learning and memory, emotional behaviors, and respiration .
Action Environment
The action, efficacy, and stability of leucine enkephalin can be influenced by various environmental factors. For instance, the presence of other amino acids can affect the fragmentation of leucine enkephalin . Moreover, the lipid composition of the membrane surrounding the receptors can also influence the interaction of leucine enkephalin with its targets .
Analyse Biochimique
Biochemical Properties
Leucine enkephalin interacts with various enzymes, proteins, and other biomolecules. It has been found to enhance the hepatic gene expression and activities of fatty acid synthesis enzymes . It also interacts with the GSK-3β/mTOR signaling pathway, which is involved in regulating lipid metabolism .
Cellular Effects
Leucine enkephalin has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to elevate mTOR and PPARγ gene expression, but inhibit GSK-3β and TSC2 expression in the zebrafish liver .
Molecular Mechanism
At the molecular level, Leucine enkephalin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It induces fatty acid synthesis and lipid deposition, and the GSK-3β/mTOR signaling may be involved in this regulatory process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Leucine enkephalin change over time. Zebrafish were exposed with different concentrations of Leucine enkephalin for four weeks, and the results demonstrated that Leucine enkephalin enhanced the hepatic gene expression and activities of fatty acid synthesis enzymes .
Dosage Effects in Animal Models
The effects of Leucine enkephalin vary with different dosages in animal models. For instance, in a study with zebrafish, different concentrations of Leucine enkephalin were found to enhance the hepatic gene expression and activities of fatty acid synthesis enzymes .
Metabolic Pathways
Leucine enkephalin is involved in various metabolic pathways. It interacts with enzymes or cofactors and affects metabolic flux or metabolite levels. For example, it has been found to enhance the hepatic gene expression and activities of fatty acid synthesis enzymes .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La Leu-enképhaline peut être synthétisée en utilisant la synthèse peptidique en phase solide (SPPS). Le processus implique l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les groupes protecteurs sont ensuite éliminés, et le peptide est clivé de la résine .
Méthodes de Production Industrielle : Dans les milieux industriels, la Leu-enképhaline est souvent produite en utilisant la technologie de l'ADN recombinant. Cela implique l'insertion du gène codant pour la Leu-enképhaline dans un organisme hôte approprié, tel qu'Escherichia coli, qui exprime ensuite le peptide .
Analyse Des Réactions Chimiques
Types de Réactions : La Leu-enképhaline subit diverses réactions chimiques, notamment :
Oxydation : Le résidu tyrosine peut être oxydé pour former la dityrosine.
Réduction : Des réactions de réduction peuvent se produire aux ponts disulfures s'ils sont présents.
Substitution : Les résidus d'acides aminés peuvent être substitués pour créer des analogues ayant des propriétés différentes.
Réactifs et Conditions Communes :
Oxydation : Le peroxyde d'hydrogène ou d'autres agents oxydants.
Réduction : Des agents réducteurs comme le dithiothréitol.
Substitution : Des dérivés d'acides aminés et des réactifs de couplage.
Principaux Produits :
Oxydation : Des peptides contenant de la dityrosine.
Réduction : Des peptides réduits avec des groupes thiol libres.
Substitution : Des analogues peptidiques avec des séquences d'acides aminés modifiées.
Comparaison Avec Des Composés Similaires
Met-Enkephalin: Another form of enkephalin with a methionine residue instead of leucine.
Beta-Endorphin: A longer opioid peptide with similar analgesic properties.
Dynorphin: An opioid peptide with a higher affinity for kappa-opioid receptors.
Uniqueness: Leu-Enkephalin is unique due to its high selectivity for delta-opioid receptors, which distinguishes it from other opioid peptides like met-enkephalin and beta-endorphin. This selectivity makes it a valuable tool for studying delta-opioid receptor functions and developing targeted therapies .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N5O7/c1-17(2)12-23(28(39)40)33-27(38)22(14-18-6-4-3-5-7-18)32-25(36)16-30-24(35)15-31-26(37)21(29)13-19-8-10-20(34)11-9-19/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,35)(H,31,37)(H,32,36)(H,33,38)(H,39,40)/t21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLZCHNOLZSCCA-VABKMULXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00905127 | |
| Record name | N-(N-(N-(N-L-Tyrosylglycyl)glycyl)-L-phenylalanyl)-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Enkephalin L | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001045 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
58822-25-6, 59141-40-1, 14-18-6 | |
| Record name | Enkephalin, leucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058822256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enkephalin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059141401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(N-(N-(N-L-Tyrosylglycyl)glycyl)-L-phenylalanyl)-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-L-leucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.852 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEUCINE ENKEPHALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI01R707R6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Enkephalin L | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001045 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Spiro[5.5]undecane](/img/structure/B92164.png)








